molecular formula C22H16N2O4 B14974775 2-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14974775
M. Wt: 372.4 g/mol
InChI Key: FMKBMKIRSZSCAV-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with a 5-methyl-1,2-oxazol-3-yl group at position 2 and a 4-methylphenyl group at position 1. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The synthetic protocol allows for extensive substituent diversity, enabling the creation of libraries with over 200 derivatives .

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16N2O4/c1-12-7-9-14(10-8-12)19-18-20(25)15-5-3-4-6-16(15)27-21(18)22(26)24(19)17-11-13(2)28-23-17/h3-11,19H,1-2H3

InChI Key

FMKBMKIRSZSCAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group in the target compound (electron-donating) may enhance stability compared to electron-deficient aryl groups (e.g., 4-Cl), which could increase electrophilic reactivity .
  • Heterocyclic Substituents: The 5-methyl-1,2-oxazol-3-yl group (a five-membered heterocycle with N and O) may confer distinct electronic and steric properties compared to pyridine or thiazole derivatives.

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